2-bromobenzene-1-sulfonoimidamide
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Overview
Description
2-Bromobenzene-1-sulfonoimidamide is an organosulfur compound that belongs to the class of sulfonimidamides. These compounds are characterized by the presence of a sulfonamide group where one of the oxygen atoms is replaced by an imidic nitrogen. This structural modification imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromobenzene-1-sulfonoimidamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Bromobenzenesulfonyl chloride+Ammonia (or Amine)→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzene-1-sulfonoimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amines.
Oxidation and Reduction: The sulfonimidamide group can undergo oxidation to form sulfonimidates or reduction to form sulfonamides.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-substituted benzene-1-sulfonoimidamides.
Oxidation: Formation of sulfonimidates.
Reduction: Formation of sulfonamides.
Scientific Research Applications
2-Bromobenzene-1-sulfonoimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromobenzene-1-sulfonoimidamide involves its interaction with specific molecular targets, leading to various biochemical effects. The sulfonimidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with a sulfonamide group where both oxygen atoms are present.
Sulfoximines: Compounds with a sulfoximine group where one oxygen is replaced by an imidic nitrogen and the sulfur is bonded to an additional nitrogen atom.
Sulfonimidates: Compounds with a sulfonimidate group where one oxygen is replaced by an imidic nitrogen and the sulfur is bonded to an additional oxygen atom.
Uniqueness
2-Bromobenzene-1-sulfonoimidamide is unique due to the presence of both a bromine atom and a sulfonimidamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2648956-29-8 |
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Molecular Formula |
C6H7BrN2OS |
Molecular Weight |
235.1 |
Purity |
95 |
Origin of Product |
United States |
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